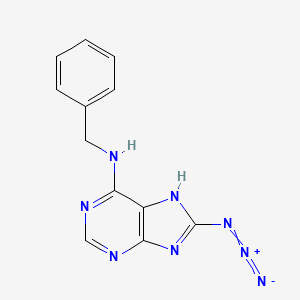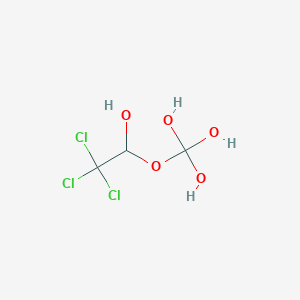![molecular formula C23H31N5O6 B14494177 1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide CAS No. 63095-82-9](/img/structure/B14494177.png)
1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes benzyloxycarbonyl, alanyl, aminoacryloyl, prolyl, and N-methylalaninamide groups. Its unique configuration makes it a subject of interest in organic chemistry and related disciplines.
Méthodes De Préparation
The synthesis of 1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide involves multiple steps, each requiring specific reagents and conditions The process typically begins with the protection of the amino groups using benzyloxycarbonyl (Cbz) groups This is followed by the coupling of alanyl and prolyl residues through peptide bond formation
Analyse Des Réactions Chimiques
1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites within the molecule, facilitated by reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like methanol or dichloromethane. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide has several scientific research applications:
Chemistry: It is used in the study of peptide synthesis and the development of new synthetic methodologies.
Biology: The compound can be employed in the investigation of enzyme-substrate interactions and protein folding mechanisms.
Industry: It may be used in the production of specialized materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways involved depend on the context in which the compound is used, such as in enzymatic reactions or cellular signaling processes.
Comparaison Avec Des Composés Similaires
1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide can be compared with other similar compounds, such as:
N-Benzyloxycarbonyl-L-proline: This compound shares the benzyloxycarbonyl group and is used as a potent inhibitor of prolidase.
N-(L-Prolyl)-β-alanine: A derivative of the naturally occurring beta amino acid β-Alanine, used in peptide synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
63095-82-9 |
|---|---|
Formule moléculaire |
C23H31N5O6 |
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
benzyl N-[1-[[3-[2-[[1-(methylamino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxoprop-1-en-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C23H31N5O6/c1-14(19(29)24-4)25-21(31)18-11-8-12-28(18)22(32)16(3)26-20(30)15(2)27-23(33)34-13-17-9-6-5-7-10-17/h5-7,9-10,14-15,18H,3,8,11-13H2,1-2,4H3,(H,24,29)(H,25,31)(H,26,30)(H,27,33) |
Clé InChI |
AQZMBUVOFXWOGU-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC)NC(=O)C1CCCN1C(=O)C(=C)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


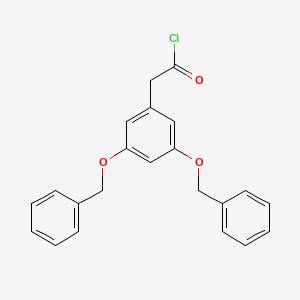
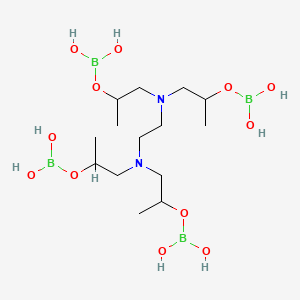
![4-Phenyl-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B14494108.png)
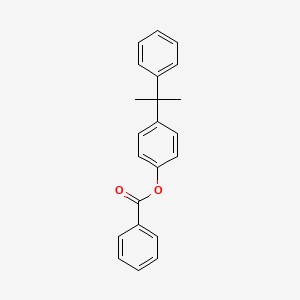
![2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one](/img/structure/B14494123.png)



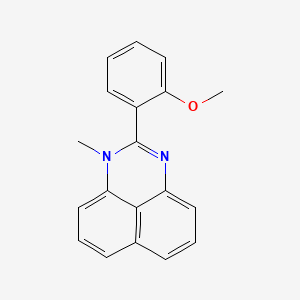
![5-(4-Nitrophenyl)-2-phenyl-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B14494157.png)


